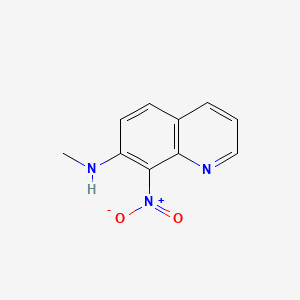
N-methyl-8-nitroquinolin-7-amine
Vue d'ensemble
Description
N-methyl-8-nitroquinolin-7-amine is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyl-8-nitroquinolin-7-amine can be synthesized through a two-step process. The first step involves the preparation of 8-nitroquinolin-7-amine from 8-nitroquinoline. This is achieved by reacting 8-nitroquinoline with sodium hydride in tetrahydrofuran (THF) followed by the addition of iodomethane . The reaction conditions typically involve stirring the mixture at room temperature for 30 minutes .
Industrial Production Methods
the synthesis of quinoline derivatives often involves large-scale reactions using similar methodologies as described above, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-8-nitroquinolin-7-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, and sodium hydride . The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents like THF .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield nitroso derivatives, while reduction could produce amino derivatives .
Applications De Recherche Scientifique
N-methyl-8-nitroquinolin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are explored for their anticancer, antitumor, and anti-inflammatory activities.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-methyl-8-nitroquinolin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its therapeutic effects . The exact molecular targets and pathways are still under investigation, but they are believed to involve key biological processes such as cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-methyl-8-nitroquinolin-7-amine include other quinoline derivatives like 7-methyl-8-nitroquinoline and 8-hydroxyquinoline .
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s ability to undergo selective reactions and its potential therapeutic applications make it a valuable subject of study .
Propriétés
IUPAC Name |
N-methyl-8-nitroquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-8-5-4-7-3-2-6-12-9(7)10(8)13(14)15/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSNEPRUKZPCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652661 | |
| Record name | N-Methyl-8-nitroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147293-16-1 | |
| Record name | N-Methyl-8-nitroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)

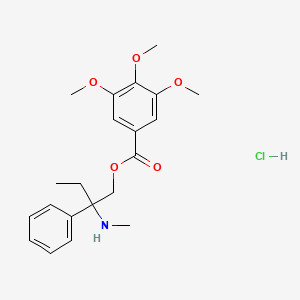
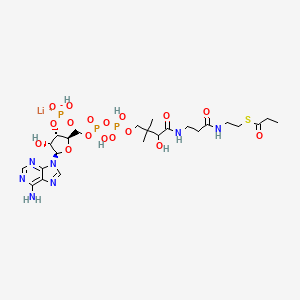
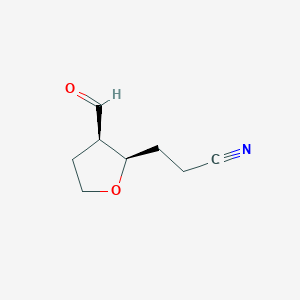
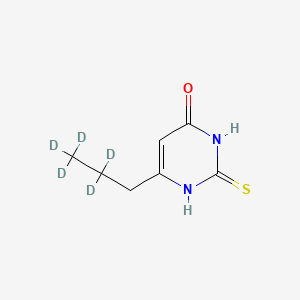
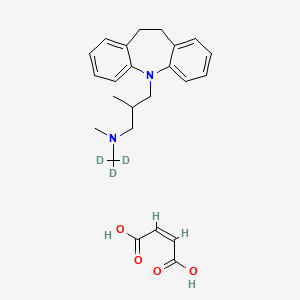
![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)


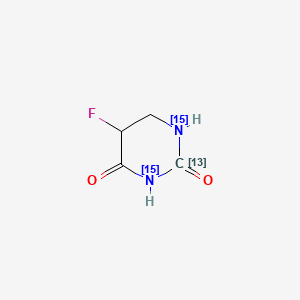

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)
